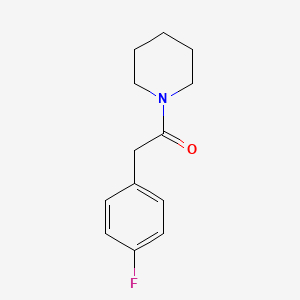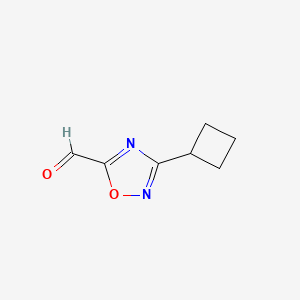![molecular formula C22H18FN3S B2874335 N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-45-2](/img/structure/B2874335.png)
N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine” is a chemical compound with the molecular formula C14H15FN . It is related to the class of compounds known as N-Benzyl-2-phenylethylamine derivatives . These compounds have been studied for their effects on the human brain and behavior, and have recently emerged as potentially promising agents in psychopharmacotherapy .
Synthesis Analysis
The synthesis of N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds typically involves amination (arylation) reactions . A variety of methods have been reported, including the use of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes undergoing an efficient decarboxylative transamination under very mild conditions .Molecular Structure Analysis
The molecular structure of N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine consists of a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), and a quinazolin-4-amine group . The exact mass of the compound is not specified in the search results .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Quinazoline derivatives, including “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine”, have been studied for their anti-tumor activity . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Colony Formation and Migration
Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells . This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used to inhibit the spread of cancer cells.
Induction of Apoptosis
The compound 22s could induce apoptosis of MGC-803 cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used to trigger apoptosis in cancer cells.
Cell Cycle Arrest
The compound 22s induced cell cycle arrest at G1-phase . This means that the compound could potentially be used to stop the growth of cancer cells by preventing them from progressing through the cell cycle.
Antibacterial Activity
Quinazolinone and quinazoline derivatives, including “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine”, have shown significant antibacterial activity . This suggests that the compound could potentially be used in the development of new antibiotics.
Tyrosinase Inhibitory Activity
In a recent effort to look for the possible application of quinazolin-4(3H)-one as a tyrosinase inhibitor, 2–4-fluorophenyl-quinazolin-4(3H)-one was reported as a tyrosinase inhibitor with IC 50 = 120 ± 2 μM against tyrosinase in diphenolase activity . This suggests that “N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine” could potentially be used as a tyrosinase inhibitor, which could have applications in the treatment of certain skin conditions or in the cosmetics industry.
Zukünftige Richtungen
The future directions for research on N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine and related compounds could include further investigation into their potential applications in psychopharmacotherapy . Additionally, more research could be done to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
The primary target of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in maintaining genomic stability and is involved in DNA repair, replication, and transcription .
Mode of Action
N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA repair and replication processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to genomic instability, promoting the accumulation of mutations and potentially leading to cell death .
Pharmacokinetics
Similar quinazoline derivatives have been shown to exhibit good bioavailability .
Result of Action
The inhibition of WRN helicase by N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine can lead to genomic instability and the accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that rely on WRN helicase for survival .
Action Environment
Environmental factors such as oxidative stress and exposure to DNA-damaging agents can influence the action of N-benzyl-2-((2-fluorobenzyl)thio)quinazolin-4-amine . These factors can increase DNA damage and replication stress, potentially enhancing the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S/c23-19-12-6-4-10-17(19)15-27-22-25-20-13-7-5-11-18(20)21(26-22)24-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZBAVILNZEVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874255.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)
![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)



![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)
![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)